(S)-1-(1-Methylcyclopropyl)ethan-1-amine

Description

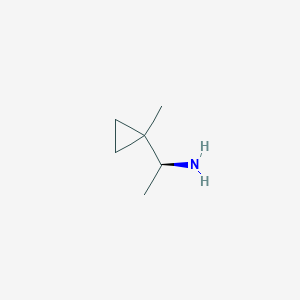

(S)-1-(1-Methylcyclopropyl)ethan-1-amine is a chiral amine featuring a cyclopropane ring substituted with a methyl group and an ethanamine side chain. The compound’s (S)-configuration at the chiral center (the carbon bearing the amine group) is critical for its stereochemical interactions, particularly in pharmaceutical and agrochemical applications where enantiomeric purity often dictates biological activity .

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(1S)-1-(1-methylcyclopropyl)ethanamine |

InChI |

InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

InChI Key |

DOAMTLHAIDSDBV-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1(CC1)C)N |

Canonical SMILES |

CC(C1(CC1)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclopropyl Group Formation

The cyclopropyl moiety is typically synthesized via cyclopropanation reactions, which involve the addition of a carbene or carbene equivalent to an alkene precursor. Common methods include:

Carbene Addition to Alkenes: Reaction of alkenes with diazo compounds or Simmons–Smith reagents to form cyclopropane rings. This step is critical for establishing the strained three-membered ring with the methyl substituent at the 1-position.

Use of Halocyclopropylsilane Precursors: As disclosed in patent literature, halocyclopropylsilane derivatives (e.g., trimethylsilyl-substituted halocyclopropanes) can be used as precursors. These undergo nucleophilic substitution or elimination reactions in the presence of fluoride ions to generate cyclopropene intermediates, which can be further transformed into cyclopropyl amines.

Stereochemical Control and Resolution

The chiral center at the ethanamine carbon requires enantioselective synthesis or resolution techniques.

Methods include asymmetric catalysis during cyclopropanation or amination steps, or chiral chromatography to separate enantiomers.

The (S)-enantiomer is often isolated as the hydrochloride salt to enhance stability and facilitate purification.

Formation of Hydrochloride Salt

The free amine is reacted with hydrochloric acid to form the hydrochloride salt, improving the compound's crystallinity, handling, and storage stability.

This step is standard in amine chemistry and facilitates downstream applications in research and industry.

Detailed Reaction Conditions and Outcomes

Typical yields for cyclopropanation and subsequent amination steps range from 40% to 70%, depending on reaction optimization and stereochemical control.

The use of fluoride ions for in situ generation of cyclopropene intermediates is advantageous due to minimized hazardous byproducts and improved safety in agricultural applications, which can be adapted for laboratory synthesis.

Research Outcomes and Analytical Data

Isomeric Composition: Cyclopropyl intermediates often exist as cis/trans isomer mixtures; chromatographic separation allows isolation of desired isomers for further reaction.

Purity and Characterization: The final amine hydrochloride salt is characterized by NMR, IR, and mass spectrometry. Enantiomeric excess is confirmed by chiral HPLC or polarimetry.

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClN |

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | This compound hydrochloride |

| InChI Key | OBBAHKOGEPSVMA-JEDNCBNOSA-N |

| SMILES | CC@@HN.Cl |

- The compound’s chiral nature and cyclopropyl ring confer unique chemical and biological properties, making stereochemical purity critical.

Comparative Analysis of Preparation Approaches

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S)-1-(1-methylcyclopropyl)ethan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula : C₆H₁₃N

- Molecular Weight : 99.18 g/mol

- Structure : A cyclopropane ring with a methyl group at position 1 and an ethanamine moiety (-CH₂CH₂NH₂) attached to an adjacent carbon.

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-(1-Methylcyclopropyl)ethan-1-amine

- Molecular Formula : C₆H₁₃N (identical to the (S)-enantiomer)

- Key Difference : The (R)-configuration at the chiral center.

- Implications : Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent biological activities. For instance, in drug design, one enantiomer may act as an agonist while the other is inert or antagonistic. The hydrochloride salt of the (R)-enantiomer is commercially available, highlighting its relevance in chiral synthesis .

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine

- Molecular Formula : C₇H₁₅NS

- Key Difference : Replacement of the methyl group on the cyclopropane with a methylsulfanylmethyl (-CH₂SCH₃) substituent.

- Increased lipophilicity (logP) compared to the methylcyclopropyl analog, which may enhance membrane permeability in biological systems .

(1S)-1-[5-(2-Methylcyclopropyl)furan-2-yl]ethan-1-amine

- Molecular Formula: C₁₀H₁₅NO

- Key Difference : A furan ring substituted with a 2-methylcyclopropyl group replaces the methylcyclopropane-ethanamine backbone.

- The larger molecular weight (165.23 g/mol) and oxygen atom may reduce volatility compared to the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature | Potential Applications |

|---|---|---|---|---|

| (S)-1-(1-Methylcyclopropyl)ethan-1-amine | C₆H₁₃N | 99.18 | Methylcyclopropane, (S)-amine | Chiral intermediates, pharmaceuticals |

| (R)-1-(1-Methylcyclopropyl)ethan-1-amine | C₆H₁₃N | 99.18 | Methylcyclopropane, (R)-amine | Stereochemical studies, APIs |

| 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine | C₇H₁₅NS | 121.26 | Methylsulfanylmethyl group | Thiol-reactive probes, agrochemicals |

| (1S)-1-[5-(2-Methylcyclopropyl)furan-2-yl]ethan-1-amine | C₁₀H₁₅NO | 165.23 | Furan-cyclopropyl hybrid | Catalysis, ligand design |

Research Findings and Implications

- Stereochemical Significance : The (S)-enantiomer’s high enantiomeric purity (>98% ee) in underscores its importance in synthesizing complex molecules where chirality dictates efficacy .

- Substituent Effects :

- Biological Relevance : Cyclopropane-containing amines are prevalent in bioactive molecules (e.g., antiviral agents), where their rigidity mimics aromatic systems while offering unique metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.